![molecular formula C11H18O5 B570600 (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol CAS No. 123168-27-4](/img/structure/B570600.png)
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of a cyclohexylidene group protecting the 2,3-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis and as a reference substance in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol typically involves the reaction of D-ribose with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the 2,3-hydroxyl groups of the ribose . The reaction conditions often include:
Solvent: Anhydrous conditions are preferred.
Catalyst: Acid catalysts such as p-toluenesulfonic acid.
Temperature: Mild temperatures to avoid decomposition of the sugar.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield deprotected ribose derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alcohols, amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Deprotected ribose or partially reduced intermediates.
Substitution: Various substituted ribofuranose derivatives.
Wissenschaftliche Forschungsanwendungen
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is utilized in several scientific research fields:
Chemistry: As a protecting group in carbohydrate synthesis.
Biology: Studying the role of ribose derivatives in metabolic pathways.
Medicine: Used in the synthesis of nucleoside analogs for antiviral and anticancer drugs.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol involves its role as a protecting group. By shielding the 2,3-hydroxyl groups, it prevents unwanted side reactions during synthetic processes. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Another protecting group with similar properties but different steric effects.
2,3-O-Benzylidene-D-ribofuranose: Offers different reactivity due to the aromatic benzylidene group.
Uniqueness
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is unique due to its cyclohexylidene group, which provides a balance between steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .
Eigenschaften
CAS-Nummer |
123168-27-4 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 |
IUPAC-Name |
(2R,3R)-3-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O5/c12-6-8(14)10-9(7-13)15-11(16-10)4-2-1-3-5-11/h7-10,12,14H,1-6H2/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
CCNVUDCIKFWHOX-KXUCPTDWSA-N |
SMILES |
C1CCC2(CC1)OC(C(O2)C(CO)O)C=O |
Synonyme |
2,3-O-CYCLOHEXYLIDENE-D-RIBOFURANOSE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


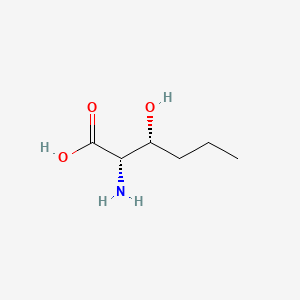
![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)

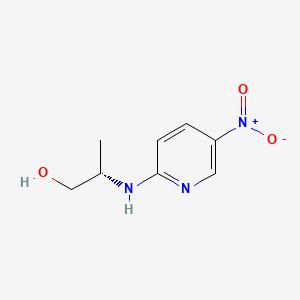
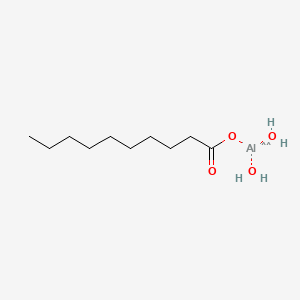
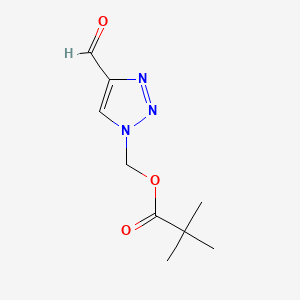

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)
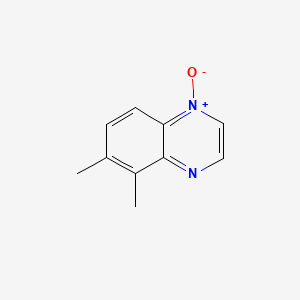
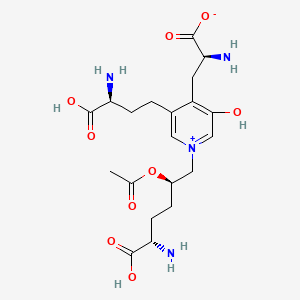
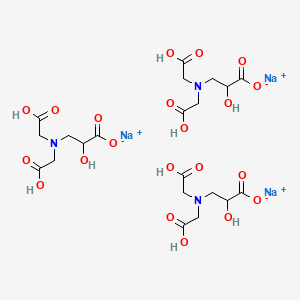
![1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea](/img/structure/B570539.png)
